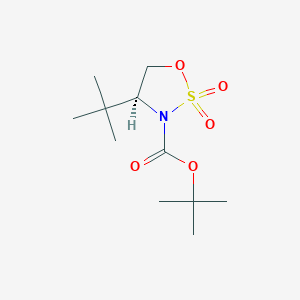![molecular formula C20H17NO3 B3090160 11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid CAS No. 1207355-31-4](/img/structure/B3090160.png)
11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid
描述
11,12-Didehydro-|A-oxodibenz[b,f]azocine-5(6H)-pentanoic acid is a useful research compound. Its molecular formula is C20H17NO3 and its molecular weight is 319.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
DBCO-C3-Acid, also known as 5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoic acid, is a click chemistry intermediate . Its primary targets are azide-functionalized compounds or biomolecules .
Mode of Action
DBCO-C3-Acid interacts with its targets through a copper-free click cycloaddition . This reaction is strain-promoted and results in the formation of a stable triazole linkage . The reaction kinetics are fast, and the reaction yields are very high .
Biochemical Pathways
The copper-free click cycloaddition reaction involving DBCO-C3-Acid and azide-functionalized compounds is a part of the broader field of bio-orthogonal click chemistry . This field explores reactions that exclusively target non-native molecules within biological systems . The reaction involving DBCO-C3-Acid is bio-orthogonal and can occur on cellular surfaces, in the cell cytosol, or within the body .
Pharmacokinetics
It’s worth noting that the compound is used in the synthesis of radiolabeled biomolecules for positron emission tomography (pet), a powerful method for non-invasive in vivo imaging of processes and pharmacokinetics .
Result of Action
The result of DBCO-C3-Acid’s action is the formation of a stable triazole linkage with azide-functionalized compounds or biomolecules . This linkage is used in various applications, including the synthesis of antibody-drug conjugate (ADC) linkers , and the surface modification of eight-arm poly(ethylene glycol) for the formation of hydrogels useful for protein immobilization .
Action Environment
The action of DBCO-C3-Acid is influenced by environmental factors such as temperature. For instance, the storage temperature for DBCO-C3-Acid is recommended to be -20°C . This suggests that the stability and efficacy of the compound could be affected by temperature variations.
生化分析
Biochemical Properties
DBCO-C3-Acid plays a crucial role in biochemical reactions, particularly in the synthesis of antibody-drug conjugates (ADCs). It interacts with various enzymes, proteins, and other biomolecules through its reactive alkyne group. This interaction is typically facilitated by the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which allows for the conjugation of DBCO-C3-Acid to azide-functionalized biomolecules without the need for copper catalysts . This property makes DBCO-C3-Acid highly valuable for labeling and tracking biomolecules in live cells and in vivo environments.
Cellular Effects
DBCO-C3-Acid influences various cellular processes by enabling the specific labeling of cellular components. It affects cell function by facilitating the conjugation of therapeutic agents to cell surface proteins, thereby influencing cell signaling pathways and gene expression. For instance, DBCO-C3-Acid can be used to attach fluorescent probes to proteins, allowing researchers to study protein localization and dynamics within live cells . This compound’s ability to modify cellular components without disrupting normal cellular functions is a significant advantage in biochemical research.
Molecular Mechanism
At the molecular level, DBCO-C3-Acid exerts its effects through the SPAAC reaction, which involves the formation of a stable triazole linkage between the alkyne group of DBCO-C3-Acid and an azide group on the target biomolecule. This reaction is highly specific and occurs under mild conditions, making it suitable for use in biological systems. The binding interactions facilitated by DBCO-C3-Acid can lead to enzyme inhibition or activation, depending on the nature of the conjugated biomolecule . Additionally, DBCO-C3-Acid can influence gene expression by targeting specific proteins involved in transcriptional regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DBCO-C3-Acid can change over time due to its stability and degradation properties. Studies have shown that DBCO-C3-Acid remains stable under physiological conditions, allowing for long-term studies of its effects on cellular function . Over extended periods, the compound may undergo degradation, which can influence its efficacy and the outcomes of biochemical experiments. Researchers must consider these temporal effects when designing experiments involving DBCO-C3-Acid.
Dosage Effects in Animal Models
The effects of DBCO-C3-Acid vary with different dosages in animal models. At low doses, DBCO-C3-Acid can effectively label and track biomolecules without causing significant toxicity. At higher doses, there may be threshold effects that lead to adverse reactions, including cytotoxicity and disruption of normal cellular functions . It is crucial to optimize the dosage of DBCO-C3-Acid to achieve the desired biochemical effects while minimizing potential toxic effects.
Metabolic Pathways
DBCO-C3-Acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modifying key enzymes involved in metabolic processes. For example, DBCO-C3-Acid can be conjugated to enzymes involved in glycolysis or the citric acid cycle, thereby affecting the overall metabolic activity of cells . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, DBCO-C3-Acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of DBCO-C3-Acid in target tissues, enhancing its efficacy in biochemical applications . The compound’s ability to selectively bind to certain cellular components is a key factor in its utility for targeted drug delivery and molecular imaging.
Subcellular Localization
DBCO-C3-Acid exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, DBCO-C3-Acid can be localized to the mitochondria or nucleus, where it can exert its effects on mitochondrial function or gene expression . Understanding the subcellular localization of DBCO-C3-Acid is crucial for optimizing its use in biochemical research.
属性
IUPAC Name |
5-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-19(10-5-11-20(23)24)21-14-17-8-2-1-6-15(17)12-13-16-7-3-4-9-18(16)21/h1-4,6-9H,5,10-11,14H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYPHAQTQRXDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4,4-Difluoro-1-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine](/img/structure/B3090114.png)



![Methyl 4-[(2-ethoxyphenyl)amino]-6-fluoroquinoline-2-carboxylate](/img/structure/B3090155.png)
![[2-(5-Trifluoromethyl-pyridin-2-ylsulfanyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3090156.png)

![Bis(2-methyl-2-propanyl)(1-{(3aS,4R,6aR)-2,2-dimethyl-6-[(trityloxy)methyl]-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl}-1H-imidazo[4,5-c]pyridin-4-yl)imidodicarbonate](/img/structure/B3090165.png)
